1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
Overview
Description
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methoxy group, and a methoxymethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene typically involves the iodination of a suitable precursor, such as 4-methoxy-2-(methoxymethoxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methoxy-2-(methoxymethoxy)benzene, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene depends on the specific application and the chemical environment. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. In oxidation reactions, the methoxy and methoxymethoxy groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
1-Iodo-4-methoxybenzene: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.
1-Iodo-2-methoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethoxy group, affecting its reactivity and applications.
1-Iodo-2,4-dimethoxybenzene: Has two methoxy groups, which can influence its chemical behavior differently compared to 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene.
Uniqueness: this compound is unique due to the presence of both methoxy and methoxymethoxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
1-iodo-4-methoxy-2-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNKDMGRHDYVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513874 | |
Record name | 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81245-38-7 | |
Record name | 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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